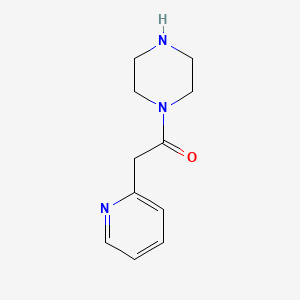
N-(2,4-dichlorobenzyl)-2-(4-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorobenzyl)-2-(4-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique combination of functional groups, such as the dichlorobenzyl, fluorophenoxy, and tetrahydrofuran moieties, contributes to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzyl)-2-(4-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps, each requiring specific reagents and conditions:
-
Formation of the Dichlorobenzyl Intermediate: : The initial step involves the chlorination of benzyl chloride to produce 2,4-dichlorobenzyl chloride. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.
-
Synthesis of the Fluorophenoxy Intermediate: : The next step involves the nucleophilic substitution reaction between 4-fluorophenol and an appropriate alkylating agent, such as methyl iodide, to form 4-fluorophenoxy methyl ether.
-
Coupling Reaction: : The dichlorobenzyl chloride and fluorophenoxy methyl ether are then coupled under basic conditions, typically using a base like sodium hydride, to form the intermediate compound.
-
Formation of the Tetrahydrofuran Intermediate: : Tetrahydrofuran is functionalized by reacting it with an appropriate alkylating agent, such as bromoacetyl bromide, to form the tetrahydrofuran-2-ylmethyl bromide.
-
Final Coupling and Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-dichlorobenzyl)-2-(4-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the halogenated benzyl and fluorophenoxy positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amines, thiols derivatives.
Aplicaciones Científicas De Investigación
N-(2,4-dichlorobenzyl)-2-(4-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide has several applications in scientific research:
-
Chemistry: : Used as a reagent or intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
-
Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
-
Medicine: : Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
-
Industry: : Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(2,4-dichlorobenzyl)-2-(4-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
-
Pathways Involved: : Depending on its application, the compound may influence various biochemical pathways, such as those involved in inflammation, cell proliferation, or microbial metabolism.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4-dichlorobenzyl)-2-(4-chlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2,4-dichlorobenzyl)-2-(4-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
N-(2,4-dichlorobenzyl)-2-(4-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C20H20Cl2FNO3 |
|---|---|
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
N-[(2,4-dichlorophenyl)methyl]-2-(4-fluorophenoxy)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H20Cl2FNO3/c21-15-4-3-14(19(22)10-15)11-24(12-18-2-1-9-26-18)20(25)13-27-17-7-5-16(23)6-8-17/h3-8,10,18H,1-2,9,11-13H2 |
Clave InChI |
DSJDADQKWXGARK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CN(CC2=C(C=C(C=C2)Cl)Cl)C(=O)COC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12126953.png)
![[(3-chloro-4-fluorophenyl)carbamoyl]methyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12126962.png)
![3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide](/img/structure/B12126973.png)
![N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide](/img/structure/B12126986.png)
![N-{3-[(3-hydroxyphenyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B12126990.png)
![1,3-Diethyl 5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)benzene-1,3-dicarboxylate](/img/structure/B12126995.png)
![3-chloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12127000.png)

![2-([(3-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B12127012.png)

![1-Benzyl-9'-bromo-2'-(4-methoxyphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12127019.png)

![4-methyl-N-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12127031.png)
![methyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-3-carboxylate](/img/structure/B12127036.png)
